molecular formula C7H10N4S2 B14148790 Methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone CAS No. 3683-63-4

Methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone

Cat. No.: B14148790
CAS No.: 3683-63-4
M. Wt: 214.3 g/mol
InChI Key: NJACTMXYONDRQF-WEVVVXLNSA-N
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Description

Methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone is a compound that belongs to the thiosemicarbazone family. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone typically involves the reaction of methyl 3-methyl-5-isothiazolyl ketone with thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazide derivatives .

Mechanism of Action

The mechanism of action of methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone involves its interaction with cellular targets. The compound can chelate metal ions, disrupting metal-dependent enzymes and processes. This chelation can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells . Additionally, the compound can inhibit the synthesis of nucleic acids and proteins, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-methylisatin thiosemicarbazone
  • 3-aminopyridine-2-carbaldehyde thiosemicarbazide
  • Bis-2-pyridyl ketone 4-cyclohexyl-4-methyl-3-thiosemicarbazide

Uniqueness

Methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone is unique due to its specific structural features, such as the isothiazolyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity .

Properties

CAS No.

3683-63-4

Molecular Formula

C7H10N4S2

Molecular Weight

214.3 g/mol

IUPAC Name

[(E)-1-(3-methyl-1,2-thiazol-5-yl)ethylideneamino]thiourea

InChI

InChI=1S/C7H10N4S2/c1-4-3-6(13-11-4)5(2)9-10-7(8)12/h3H,1-2H3,(H3,8,10,12)/b9-5+

InChI Key

NJACTMXYONDRQF-WEVVVXLNSA-N

Isomeric SMILES

CC1=NSC(=C1)/C(=N/NC(=S)N)/C

Canonical SMILES

CC1=NSC(=C1)C(=NNC(=S)N)C

Origin of Product

United States

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